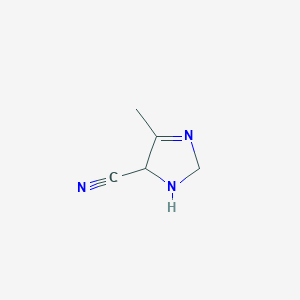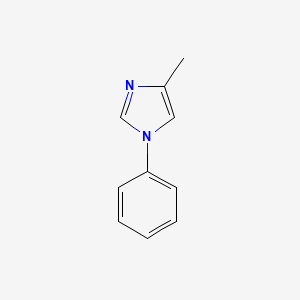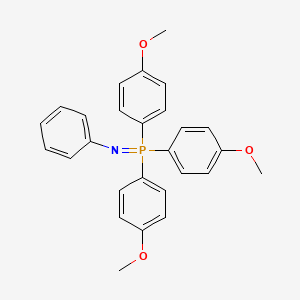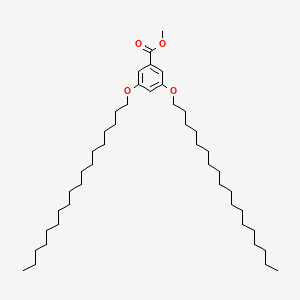![molecular formula C32H24N6 B14265782 2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine CAS No. 163359-80-6](/img/structure/B14265782.png)
2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine is a complex organic compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine involves multiple steps, typically starting with the preparation of individual pyridine rings. One common method involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst, which affords a mixture of 2- and 4-picolines . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
化学反应分析
Types of Reactions
2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: Oxidation by potassium permanganate can afford picolinic acid.
Reduction: Reduction reactions can modify the pyridine rings, potentially leading to the formation of dihydropyridine derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce functional groups like bromine or chlorine into the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Picolinic acid.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated pyridine derivatives.
科学研究应用
2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The multiple pyridine rings can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions can modulate its biological activity.
相似化合物的比较
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative used in the synthesis of vinylpyridine and agrichemicals.
2-Bromo-6-methylpyridine: A brominated derivative used in the synthesis of various organic compounds.
6,6′-Dimethyl-2,2′-bipyridine: A bipyridine derivative used in coordination chemistry and as a ligand in catalysis.
Uniqueness
2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine is unique due to its multiple pyridine rings, which confer distinct chemical properties and potential applications. Its complex structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
163359-80-6 |
|---|---|
分子式 |
C32H24N6 |
分子量 |
492.6 g/mol |
IUPAC 名称 |
2-methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C32H24N6/c1-21-5-3-7-31(37-21)29-15-11-25(19-35-29)23-9-13-27(33-17-23)28-14-10-24(18-34-28)26-12-16-30(36-20-26)32-8-4-6-22(2)38-32/h3-20H,1-2H3 |
InChI 键 |
VRSJDVVKLORZOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C2=NC=C(C=C2)C3=CN=C(C=C3)C4=NC=C(C=C4)C5=CN=C(C=C5)C6=CC=CC(=N6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



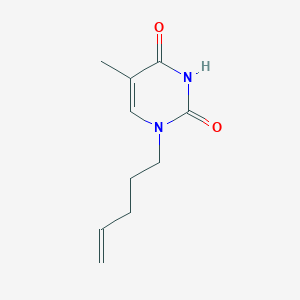

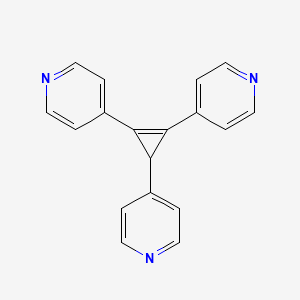
![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
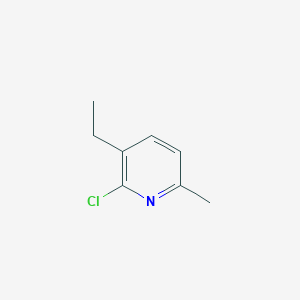
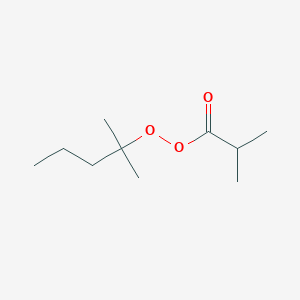
![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)
